molecular formula C15H20ClNO2 B5431352 2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride

2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride

Cat. No.: B5431352
M. Wt: 281.78 g/mol
InChI Key: VYTPVAIMMXIUHJ-UHFFFAOYSA-N
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Description

2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride is an organic compound with a complex structure that includes a naphthalene ring substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 2-methoxynaphthalene with ethanamine under specific conditions. One common method includes the methylation of β-naphthol with dimethyl sulfate or direct esterification with methyl alcohol . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using methyl chloride at elevated temperatures around 300°C . The process is optimized to maximize yield while minimizing by-products and ensuring the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include halogenation and nitration, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or activator of specific pathways, depending on its structural configuration and the presence of functional groups . The compound’s methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride is unique due to its dual methoxy substitutions on the naphthalene ring, which enhance its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c1-17-10-9-16-11-14-13-6-4-3-5-12(13)7-8-15(14)18-2;/h3-8,16H,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTPVAIMMXIUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CC2=CC=CC=C21)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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